

An In-depth Technical Guide to 2-(2-Methoxyethoxy)benzaldehyde

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Compound of Interest

Compound Name: 2-(2-Methoxyethoxy)benzaldehyde

Cat. No.: B113293

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)benzaldehyde, a member of the alkoxybenzaldehyde family, is an aromatic organic compound with significant potential in various scientific domains, particularly in synthetic organic chemistry and drug discovery. Its unique structural features—a reactive aldehyde group ortho-substituted with a flexible methoxyethoxy chain on a benzene ring—confer specific chemical properties that make it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of **2-(2-Methoxyethoxy)benzaldehyde**, with a focus on providing practical insights for researchers in the field.

While this specific ortho-isomer is less documented in readily available literature compared to its para- and meta-isomers, this guide consolidates the confirmed data and provides expert analysis based on the established chemistry of related compounds to offer a robust working knowledge of this molecule.

Core Molecular Profile

The fundamental identity of **2-(2-Methoxyethoxy)benzaldehyde** is established by its chemical formula, molecular weight, and unique CAS number, which distinguishes it from all other chemical substances.

Identifier	Value	Source
CAS Number	92637-96-2	[Generic Supplier Data]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[Generic Supplier Data]
Molecular Weight	180.20 g/mol	[Generic Supplier Data]
IUPAC Name	2-(2-Methoxyethoxy)benzaldehyde	N/A

Physicochemical Properties: A Blend of Confirmed and Inferred Data

Detailed experimental data on the physicochemical properties of **2-(2-Methoxyethoxy)benzaldehyde** are not extensively reported in peer-reviewed literature. However, based on the properties of its isomers and related alkoxybenzaldehydes, we can infer a likely profile. It is crucial for researchers to experimentally determine these values for their specific applications.

Property	Value	Notes
Appearance	Likely a colorless to pale yellow liquid	Based on common observations of similar aromatic aldehydes.
Boiling Point	Not experimentally determined. Estimated to be in the range of 270-290 °C at atmospheric pressure.	Inferred from the boiling points of related isomers and the contribution of the ether linkage.
Melting Point	Not applicable (likely a liquid at room temperature)	Similar, non-polymeric alkoxybenzaldehydes are typically liquids.
Density	Not experimentally determined. Estimated to be around 1.1 g/cm ³ .	Inferred from the densities of related aromatic aldehydes and ethers.
Solubility	Expected to have moderate solubility in organic solvents (e.g., ethanol, diethyl ether, acetone) and low solubility in water.	The ether chain may slightly increase aqueous solubility compared to simpler alkoxybenzaldehydes.

Synthesis and Manufacturing

A definitive, optimized industrial synthesis for **2-(2-Methoxyethoxy)benzaldehyde** is not publicly documented. However, a plausible and widely applicable synthetic route is the Williamson ether synthesis, starting from salicylaldehyde (2-hydroxybenzaldehyde) and 2-bromoethyl methyl ether. This method is a cornerstone of ether synthesis due to its reliability and versatility.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The phenolic hydroxyl group of salicylaldehyde is more acidic than an aliphatic alcohol, allowing for deprotonation by

a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-bromoethyl methyl ether, displacing the bromide and forming the desired ether linkage.

Caption: Proposed Williamson Ether Synthesis for **2-(2-Methoxyethoxy)benzaldehyde**.

Detailed Experimental Protocol (Hypothetical)

- **Setup:** A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
- **Reagents:** Salicylaldehyde (1.0 eq) is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate (K_2CO_3 , 1.5 eq) is added as the base.
- **Addition:** 2-Bromoethyl methyl ether (1.2 eq) is added to the stirred suspension.
- **Reaction:** The mixture is heated to reflux and maintained at this temperature for several hours (monitoring by TLC is recommended to determine reaction completion).
- **Work-up:** After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is removed from the filtrate under reduced pressure.
- **Purification:** The crude product is redissolved in a water-immiscible solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is typically achieved by vacuum distillation or column chromatography.

Chemical Reactivity and Potential Transformations

The reactivity of **2-(2-Methoxyethoxy)benzaldehyde** is governed by its three key functional groups: the aldehyde, the ether linkage, and the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is the most reactive site, readily undergoing nucleophilic addition and oxidation.

- Oxidation: Can be oxidized to 2-(2-methoxyethoxy)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This transformation is fundamental in the synthesis of carboxylic acid derivatives.
- Reduction: The aldehyde can be reduced to 2-(2-methoxyethoxy)benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine. This is a powerful tool in medicinal chemistry for building amine-containing scaffolds.
- Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the aldehyde to an alkene, providing a route for carbon-carbon bond formation.
- Condensation Reactions: Can participate in aldol and Claisen-Schmidt condensations to form α,β -unsaturated carbonyl compounds.

Stability of the Ether Linkage

The ether linkage is generally stable under neutral, basic, and mild acidic conditions. Strong acids, such as HBr or HI, can cleave the ether bond.

Reactions of the Aromatic Ring

The 2-(2-methoxyethoxy) group is an ortho-, para-directing activating group for electrophilic aromatic substitution. However, the presence of the aldehyde group, which is a deactivating meta-director, complicates the regioselectivity of such reactions. The outcome of electrophilic substitution will depend on the specific reaction conditions and the nature of the electrophile.

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